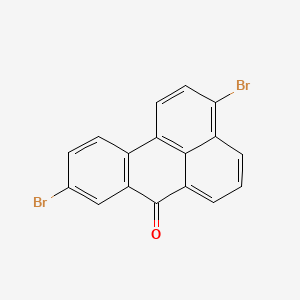

3,9-Dibromobenzanthrone

Descripción

Historical Context and Significance of the Benzanthrone (B145504) Core in Organic Chemistry

The benzanthrone core, a polycyclic aromatic hydrocarbon with a ketone group, has a rich history rooted in the development of synthetic dyes. wikipedia.org First synthesized in the early 20th century, its robust structure and potential for chemical modification quickly made it a valuable building block for a wide range of colorants. wikipedia.orgsoftbeam.net The initial synthesis of benzanthrone is typically achieved through the condensation of anthraquinone (B42736) with glycerol (B35011) in the presence of sulfuric acid. orgsyn.org This method, with various refinements, has remained a fundamental industrial process. orgsyn.org

The significance of the benzanthrone core extends beyond its role as a chromophore. Its extended π-conjugated system endows it with interesting photophysical and electronic properties, making it a scaffold for functional materials. wikipedia.org The inherent fluorescence and luminescence of benzanthrone have been harnessed in applications such as photosensitizers and charge transport materials. wikipedia.org Furthermore, the rigid, planar structure of the benzanthrone skeleton makes it an ideal platform for studying structure-property relationships in polycyclic aromatic systems.

Strategic Importance of Halogenation in Polycyclic Aromatic Ketone Systems

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in synthetic organic chemistry for modifying the properties of aromatic compounds. researchgate.net In the context of polycyclic aromatic ketones like benzanthrone, halogenation serves several strategic purposes. The introduction of bromine atoms, for instance, can significantly alter the electronic properties of the molecule, influencing its color, solubility, and reactivity.

The presence of bromine atoms, which are good leaving groups, facilitates nucleophilic substitution reactions. This allows for the subsequent introduction of a wide variety of functional groups at specific positions on the benzanthrone core, leading to the synthesis of a vast library of derivatives with diverse properties. mdpi.com This strategic functionalization is crucial for fine-tuning the absorption and emission characteristics of fluorescent dyes and pigments. rsc.orgdoi.orgacs.org

Moreover, halogenation can enhance the intersystem crossing rate in fluorescent molecules, which is a key process in the generation of phosphorescence and in applications such as photodynamic therapy. acs.org The position of the halogen atoms on the aromatic framework is critical in determining the extent of these effects. The ability to selectively introduce halogens at specific sites, such as the 3 and 9 positions of benzanthrone, is therefore of paramount importance for the rational design of functional organic materials.

Position of 3,9-Dibromobenzanthrone within Contemporary Substituted Benzanthrone Research

This compound has emerged as a key intermediate in the synthesis of advanced functional materials. Its primary role has historically been in the production of vat dyes. softbeam.netpatsnap.com For example, it is a precursor in the synthesis of complex dyes through condensation reactions with other aromatic compounds. scribd.com

In contemporary research, the focus has expanded to leverage the unique properties of this compound for applications beyond traditional dyes. The two bromine atoms at the 3 and 9 positions are reactive sites that allow for sequential and selective nucleophilic substitutions. mdpi.com This has enabled the synthesis of disubstituted benzanthrone derivatives with tailored electronic and photophysical properties. mdpi.com

Recent studies have explored the use of this compound derivatives in the development of materials with thermally activated delayed fluorescence (TADF), which are of great interest for use in highly efficient organic light-emitting diodes (OLEDs). mdpi.com The ability to introduce different substituents at the 3 and 9 positions allows for precise control over the molecule's frontier molecular orbital energy levels, which is crucial for optimizing TADF properties.

Furthermore, research into the photophysical properties of various substituted benzanthrones, many of which are synthesized from this compound, is a vibrant area of investigation. rsc.orgresearchgate.netdntb.gov.ua Scientists are exploring how different electron-donating and electron-withdrawing groups at these positions influence the intramolecular charge transfer (ICT) characteristics, leading to compounds with strong solvatochromism and potential applications as fluorescent probes and sensors. rsc.org The synthesis of novel heterocyclic derivatives from this compound has also been shown to yield compounds with deep-red fluorescence, a desirable property for various imaging and sensing applications. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,9-dibromobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Br2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZKJGBIPSQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058861 | |

| Record name | 7H-Benz[de]anthracen-7-one, 3,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-98-1 | |

| Record name | 3,9-Dibromo-7H-benz[de]anthracen-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benz(de)anthracen-7-one, 3,9-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dibromobenzanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3,9-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dibromo-7H-benz[de]anthracen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,9 Dibromobenzanthrone

Direct Bromination Approaches to 3,9-Dibromobenzanthrone

The direct introduction of two bromine atoms onto the benzanthrone (B145504) skeleton is the most common route to this compound. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Bromination of Benzanthrone

The benzanthrone molecule, with its extended aromatic system, is susceptible to electrophilic attack. The carbonyl group at the 7-position is a deactivating group, directing incoming electrophiles to specific positions on the aromatic rings. The initial bromination of benzanthrone typically occurs at the 3-position, yielding 3-bromobenzanthrone (B182157). Subsequent bromination under forcing conditions leads to the introduction of a second bromine atom, with the 9-position being a favored site, resulting in the formation of this compound.

The general mechanism involves the generation of a strong electrophile, typically a bromonium ion (Br+), which then attacks the electron-rich aromatic ring of benzanthrone. This is followed by the loss of a proton to restore aromaticity. The regioselectivity of the second bromination is influenced by the electronic effects of both the deactivating carbonyl group and the first bromine atom.

Investigation of Specific Reagents and Optimized Reaction Conditions (e.g., Chlorosulfonic Acid)

The synthesis of this compound is effectively carried out by the bromination of benzanthrone in a chlorosulfonic acid medium. chemicalbook.com This strong acid serves as both a solvent and a catalyst for the reaction. The use of chlorosulfonic acid can, however, introduce the potential for side reactions, including the formation of chlorinated byproducts.

In a typical procedure, benzanthrone is dissolved in chlorosulfonic acid, and then bromine is added portion-wise. The reaction mixture is stirred at a controlled temperature to facilitate the dibromination. The exact conditions, such as the molar ratio of reactants, temperature, and reaction time, are critical for maximizing the yield of the desired 3,9-isomer and minimizing the formation of other dibromo isomers and over-brominated products.

| Parameter | Condition |

| Solvent/Catalyst | Chlorosulfonic Acid |

| Reactants | Benzanthrone, Bromine |

| Control | Temperature, Reactant Stoichiometry |

This table summarizes the key components in the direct bromination of benzanthrone to this compound.

Another patented method for the synthesis of dibromobenzanthrone involves the use of an inert organic solvent, such as nitrobenzene, with bromine and sulfuryl chloride. While this method was described for the synthesis of 6,Bz-1-dibromobenzanthrone, it highlights an alternative to chlorosulfonic acid that avoids chlorination byproducts. However, bromination in less acidic media like water or glacial acetic acid has been reported to yield impure products that are difficult to purify.

Advanced Purification Techniques for Achieving High Purity this compound

The crude product from the bromination of benzanthrone is often a mixture containing the desired this compound, other isomeric dibromobenzanthrones, monobrominated benzanthrone, and unreacted starting material. Achieving the high purity required for subsequent applications, particularly in the dye industry, necessitates effective purification strategies.

Commercially available 3-bromobenzanthrone, a precursor for some syntheses, often contains this compound as a significant impurity, with levels ranging from 1% to 10%. googleapis.com The removal of this dibrominated impurity is crucial for the synthesis of certain high-performance dyes, as its presence can lead to undesirable properties in the final product. googleapis.com

One approach to purification involves washing the crude product with specific organic solvents. Dialkylated carbonamides, such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMA), have been shown to be effective in selectively dissolving byproducts, including this compound, from 3-bromobenzanthrone. googleapis.com This suggests that a similar solvent-washing strategy could be adapted to purify crude this compound by carefully selecting a solvent in which the desired product has lower solubility than the impurities. The washing is typically performed at a slightly elevated temperature, for instance between 30 and 50°C, to enhance the solubility of the impurities. googleapis.com

| Solvent Class | Examples |

| Dialkylated Carbonamides | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMA) |

| Sulfoxides | Dimethylsulfoxide (DMSO) |

| Nitriles | Acetonitrile, Propionitrile |

This interactive table lists suitable organic solvents for the purification of brominated benzanthrones.

Recrystallization is another powerful technique for purifying solid compounds. For derivatives of benzanthrone, solvents such as benzene (B151609) have been successfully used for recrystallization. mdpi.com The selection of an appropriate solvent system is critical for effective purification by recrystallization. The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility for it at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

While not explicitly detailed in the available literature for this compound, advanced chromatographic techniques such as column chromatography could also be employed for achieving very high purity, especially at a laboratory scale. This method separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the desired isomer from a complex mixture.

Chemical Reactivity and Transformation Pathways of 3,9 Dibromobenzanthrone

Nucleophilic Aromatic Substitution Reactions at Bromine Centers

The bromine atoms at the 3- and 9-positions of the benzanthrone (B145504) skeleton are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of this molecule. This pathway allows for the introduction of various substituents, profoundly influencing the electronic and photophysical properties of the resulting derivatives.

3,9-Dibromobenzanthrone readily reacts with a variety of primary and secondary amine nucleophiles, leading to the formation of amino-substituted benzanthrone derivatives. These reactions typically proceed by heating the reactants in a high-boiling point polar aprotic solvent, such as 1-methyl-2-pyrrolidone. The substitution of the bromine atoms can be controlled to achieve mono- or disubstitution, depending on the reaction conditions and stoichiometry.

The reactivity of the C-Br bond is significantly influenced by other substituents on the benzanthrone core. For instance, the presence of a strong electron-withdrawing group, such as a nitro group at the 9-position (in 3-bromo-9-nitrobenzanthrone), facilitates the nucleophilic substitution of the bromine atom at the 3-position. nih.govmdpi.com This enhancement is attributed to the increased electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. nih.gov The reaction with secondary cyclic amines, such as morpholine (B109124) or pyrrolidine, on 3-bromo-9-nitrobenzanthrone proceeds faster and at lower temperatures compared to the analogous reaction with 3-bromobenzanthrone (B182157). nih.gov This demonstrates that the electronic properties of the benzanthrone system can be tuned to control the course of nucleophilic substitution.

| Starting Material | Amine Nucleophile | Product Type | Key Observation |

|---|---|---|---|

| This compound | Heterocyclic Amines | 3,9-Di(heterylamino)benzanthrone derivatives | Sequential substitution at both bromine centers. mdpi.com |

| 3-Bromo-9-nitrobenzanthrone | Secondary Cyclic Amines (e.g., Morpholine, Pyrrolidine) | 3-Heterylamino-9-nitrobenzanthrone | Reaction is faster and occurs at lower temperatures compared to 3-bromobenzanthrone due to the electron-withdrawing nitro group. nih.gov |

The formation of disubstituted benzanthrone derivatives via nucleophilic aromatic substitution proceeds through an addition-elimination mechanism. nih.govfishersci.sechemistrysteps.com This multi-step process is characteristic of SNAr reactions on electron-deficient aromatic rings.

Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on one of the electron-deficient carbon atoms bearing a bromine atom (C-3 or C-9). This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. chemistrysteps.com The negative charge in this complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing carbonyl group of the benzanthrone core.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This results in the formation of the mono-substituted amino-bromobenzanthrone derivative.

Second Substitution: To achieve disubstitution, the process is repeated at the second bromine center. The remaining C-Br bond is attacked by another molecule of the amine nucleophile, again proceeding through an addition-elimination sequence to yield the final 3,9-diamino-substituted benzanthrone product.

Condensation Reactions Involving this compound as a Key Intermediate

This compound and its derivatives serve as pivotal intermediates in condensation reactions to construct more complex heterocyclic systems. These reactions involve the formation of new carbon-nitrogen or carbon-sulfur bonds, leading to valuable dyes and pigments.

For example, derivatives of this compound, such as 3-bromo-9-aminobenzanthrone, can undergo condensation. The reaction of 3-bromo-9-aminobenzanthrone with dimethylformamide in the presence of phosphorus oxychloride yields 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone. mdpi.comresearchgate.net This transformation involves the condensation of a primary amine with an amide to form an amidine derivative. researchgate.net

In a different application, 3-bromobenzanthrone, which often contains this compound as an impurity, is a key starting material in the synthesis of benzothioxanthene dyes. googleapis.com The synthesis involves the condensation of 2-aminothiophenol (B119425) with the 3-bromobenzanthrone, followed by diazotization and cyclization to form the final dye structure. googleapis.com The presence of this compound in the starting material can lead to the formation of undesired byproducts, highlighting its role as a reactive intermediate in the process. googleapis.com These examples underscore the utility of the benzanthrone core, functionalized with bromine, as a building block for larger, fused-ring structures through condensation chemistry.

Cyclization Processes Leading to Fused Polycyclic Systems

The bromine atoms of this compound provide reactive sites that can be leveraged to initiate cyclization reactions, leading to the formation of extended, fused polycyclic aromatic systems. These larger structures are of interest for their unique electronic and optical properties.

The synthesis of fused polycyclic systems from this compound derivatives can be achieved through both intramolecular and intermolecular strategies. In a typical approach, the bromine atoms are first substituted with appropriate functional groups that can subsequently participate in a ring-forming reaction.

An example of an intermolecular process followed by intramolecular cyclization is the synthesis of benzothioxanthene dyes mentioned previously. googleapis.com After the initial intermolecular condensation, a subsequent intramolecular cyclization step, induced by diazotization, forges the new heterocyclic ring fused to the benzanthrone framework.

Intramolecular cyclization strategies often involve creating a derivative where a reactive group is tethered to the benzanthrone core. This tethered group can then react with another part of the molecule to form a new ring. For instance, a side chain introduced at the 3- or 9-position could be designed to undergo cyclization onto the benzanthrone aromatic system or another part of the side chain itself, leading to complex, multi-ring structures. Such strategies are employed in the synthesis of various polycyclic compounds, where precursors are designed to undergo Brønsted acid-promoted or metal-catalyzed intramolecular cyclizations. rsc.orgrsc.org

Oxidative conditions play a crucial role in promoting certain types of cyclization reactions, particularly those involving the formation of carbon-carbon or carbon-heteroatom bonds through radical intermediates. nih.gov Oxidative cyclizations are powerful transformations for constructing complex molecular scaffolds from simpler precursors. nih.gov

In the context of systems derived from this compound, oxidative cyclization could be employed to synthesize highly fused aromatic structures. The process typically involves the oxidation of a suitable precursor to generate a radical cation or a diradical, which then undergoes a rapid intramolecular cyclization. nih.govnih.gov Oxidants such as iron(III) chloride (FeCl3) can be used to initiate these radical cascade reactions. mdpi.comsemanticscholar.org

For example, if the bromine atoms of this compound were substituted with groups containing electron-rich moieties like enol ethers or aryl rings, these derivatives could serve as substrates for oxidative cyclization. nih.gov Oxidation would generate a radical cation, triggering an intramolecular attack to form a new ring. nih.gov This strategy allows for the creation of new bonds at unactivated positions, providing a pathway to complex, fused polycyclic systems that are otherwise difficult to access. nih.gov

| Strategy | Description | Example Reaction Type | Driving Force/Conditions |

|---|---|---|---|

| Intramolecular Cyclization | A functional group on a side chain reacts with another part of the same molecule to form a new ring. | Diazotization-induced cyclization | Formation of a stable polycyclic aromatic system. |

| Intermolecular Cyclization | Two or more separate molecules react to form a larger cyclic structure. | Condensation followed by cyclization | Stepwise formation of bonds between reactants. |

| Oxidative Cyclization | An oxidant is used to generate a reactive intermediate (e.g., a radical cation) that undergoes intramolecular ring closure. | FeCl3-promoted radical cyclization | Oxidative conditions, formation of radical intermediates. mdpi.com |

Derivatization Strategies and Synthesis of Novel Functionalized Benzanthrones from 3,9 Dibromobenzanthrone

Synthesis of Amidino Derivatives

The introduction of amidino groups onto the benzanthrone (B145504) skeleton is a key strategy for modifying its electronic and photophysical properties. This is often achieved through multi-step synthesis, starting with the functionalization of one of the bromine positions.

Condensation Reactions with Amidic Reagents

A primary method for synthesizing amidino derivatives involves the condensation of an aminobenzanthrone precursor with an amidic reagent. For instance, 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone is synthesized from 3-bromo-9-aminobenzanthrone. This reaction is typically carried out by treating the amino derivative with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent like phosphorus oxychloride. The process involves heating the mixture, which, after cooling and precipitation, yields the target amidine derivative. In a typical procedure, 3-bromo-9-aminobenzanthrone is dissolved in DMF, and phosphorus oxychloride is added. The mixture is then heated to approximately 80°C for about 1.5 to 2 hours to complete the reaction, resulting in a good yield of the final product.

Comparative Reactivity of Precursor Aminobenzanthrones (e.g., 3-bromo-9-aminobenzanthrone)

The reactivity of aminobenzanthrone precursors in condensation reactions is significantly influenced by the substituents on the aromatic core. Research has shown that 3-bromo-9-aminobenzanthrone is a more active precursor compared to other analogs such as 3-aminobenzanthrone (B1253024) and 2-bromo-3-aminobenzanthrone. This enhanced reactivity allows the condensation reaction to proceed under milder conditions, specifically at a lower temperature (80°C) and in a shorter time frame (approximately 1.5 hours). In contrast, the reactions with 3-aminobenzanthrone and 2-bromo-3-aminobenzanthrone require higher temperatures of 100–110°C and a longer reaction time of at least three hours to achieve completion.

| Precursor Compound | Reaction Temperature (°C) | Reaction Time (hours) |

|---|---|---|

| 3-bromo-9-aminobenzanthrone | 80 | ~1.5 |

| 3-aminobenzanthrone | 100-110 | ≥ 3 |

| 2-bromo-3-aminobenzanthrone | 100-110 | ≥ 3 |

Formation of Anthraquinonylamino-Benzanthrone Conjugates

A significant application of 3,9-dibromobenzanthrone is in the synthesis of complex vat dyes, which involves the formation of conjugates with anthraquinone (B42736) derivatives. Specifically, it is a key precursor in the production of C.I. Vat Black 25. The synthesis involves a copper-catalyzed Ullmann condensation reaction between this compound and two equivalents of 1-aminoanthraquinone. This condensation is typically carried out in a high-boiling solvent like naphthalene, in the presence of copper oxide as the catalyst and sodium carbonate as a base. The resulting intermediate undergoes a subsequent cyclization step, often by heating in isobutanol with potassium hydroxide, to yield the final Vat Black 25 dye. This process creates a large, conjugated system responsible for the dye's color and fastness properties.

Development of Diverse Heterocyclic Derivatives via Bromine Substitution

The bromine atoms in this compound and its derivatives are susceptible to nucleophilic substitution, enabling the synthesis of a wide range of heterocyclic compounds. For example, heterocyclic derivatives exhibiting thermally activated delayed fluorescence have been synthesized through the nucleophilic substitution of the bromine atoms on the this compound core.

A related precursor, 3-bromo-9-nitrobenzanthrone, is also utilized for creating heterocyclic derivatives. The bromine atom at the 3-position can be substituted by various secondary cyclic amines. This nucleophilic aromatic substitution reaction is typically performed by heating the 3-bromo-9-nitrobenzanthrone with the desired heterocyclic amine in a solvent such as 1-methyl-2-pyrrolidone at temperatures between 90-100°C for 2-3 hours. This method has been successfully used to prepare various disubstituted heterylaminobenzanthrones in good yields.

Structure-Reactivity Relationship in Derivatization Processes

The reactivity of the benzanthrone core towards derivatization, particularly nucleophilic substitution of the bromine atoms, is heavily influenced by the electronic nature of other substituents on the aromatic rings. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), significantly enhances the reactivity of the molecule towards nucleophilic attack.

In the case of 3-bromo-9-nitrobenzanthrone, the nitro group at the 9-position exerts a powerful electron-withdrawing effect. This effect reduces the electron density at the third carbon atom, making it more electrophilic and thus more susceptible to attack by a nucleophile. Consequently, the nucleophilic substitution of the bromine atom in 3-bromo-9-nitrobenzanthrone occurs faster and at lower temperatures compared to the analogous reaction with 3-bromobenzanthrone (B182157), which lacks the activating nitro group. This enhanced reactivity also leads to higher yields of the desired substituted products. This relationship underscores the principle that activating the benzanthrone core with electron-withdrawing groups is a key strategy for facilitating the synthesis of diverse derivatives.

Advanced Spectroscopic Characterization of 3,9 Dibromobenzanthrone and Its Derivatives

Vibrational Spectroscopy (FTIR-ATR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful non-destructive technique for identifying the characteristic functional groups within a molecule. nih.gov The analysis of 3,9-Dibromobenzanthrone and its derivatives reveals distinct vibrational modes corresponding to their key structural features.

The infrared spectra of benzanthrone (B145504) derivatives are characterized by several key absorption bands. nih.gov A prominent and strong absorption peak is consistently observed in the region of 1630–1669 cm⁻¹, which is indicative of the C=O (carbonyl) group's stretching vibration within the benzanthrone core. nih.gov Additionally, the aromatic nature of the compound is confirmed by the presence of broad stretching vibration bands for aromatic carbon-hydrogen (C–H) bonds, typically appearing around 2848–3077 cm⁻¹. nih.gov The presence of carbon-bromine (C-Br) bonds would also be expected to produce characteristic absorptions, typically in the lower frequency "fingerprint" region of the spectrum (below 1000 cm⁻¹). The precise positions of these peaks can be influenced by the specific substitution patterns on the aromatic rings.

Table 1: Characteristic FTIR-ATR Vibrational Frequencies for Benzanthrone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1630 - 1669 nih.gov |

| Aromatic C-H | Stretching | 2848 - 3077 nih.gov |

This table presents typical ranges for functional groups found in benzanthrone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H-NMR spectroscopy of this compound and its derivatives provides specific information about the number, connectivity, and chemical environment of protons. The aromatic protons of the benzanthrone core typically resonate in the downfield region of the spectrum, generally between δ 6.20 and 9.00 ppm, appearing as a complex pattern of multiplet signals. mdpi.comsemanticscholar.orgresearchgate.net The exact chemical shifts and coupling patterns are highly sensitive to the positions of the bromine substituents and any other functional groups on the aromatic skeleton. For instance, in a derivative like 3-bromo-9-N′-(N,N-dimethyl-formamidino)benzanthrone, the signals of the nine aromatic core protons were found in a multiplet ranging from δ 6.99 to 8.90 ppm. mdpi.comresearchgate.net The integration of these signals confirms the number of protons in each distinct chemical environment.

Table 2: Typical ¹H-NMR Chemical Shift Ranges for Benzanthrone Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|

This table shows the general chemical shift region for protons attached to the aromatic core of benzanthrone derivatives.

Complementing the proton data, ¹³C-NMR spectroscopy identifies all unique carbon environments within the molecule. For benzanthrone derivatives, the carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield in the range of δ 182–190 ppm. semanticscholar.org The numerous aromatic carbons of the fused ring system produce a cluster of signals in the δ 110–150 ppm region. semanticscholar.org The carbons directly bonded to the electronegative bromine atoms (C-Br) are expected to be deshielded, shifting their resonance to a lower field compared to unsubstituted aromatic carbons. The precise assignment of each carbon signal often requires advanced 2D-NMR techniques.

Table 3: Typical ¹³C-NMR Chemical Shift Ranges for Benzanthrone Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 182 - 190 semanticscholar.org |

| Aromatic Carbons (Ar-C) | 110 - 150 semanticscholar.org |

This table highlights characteristic chemical shift regions for carbon atoms in the benzanthrone skeleton.

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the benzanthrone core gives rise to distinct electronic properties, which can be probed using UV-Visible and fluorescence spectroscopy. These techniques are crucial for understanding the color and luminescent behavior of these compounds.

This compound and its derivatives typically exhibit strong absorption of light in the visible region of the electromagnetic spectrum, a consequence of their large, conjugated π-electron system. shimadzu.com The absorption spectra of 3-substituted benzanthrone derivatives show broad bands with absorption maxima (λ_max) ranging from approximately 403 nm to 560 nm. nih.gov The position of these absorption bands is highly sensitive to both the nature of the substituents and the polarity of the solvent. For example, derivatives of 3-bromo-9-aminobenzanthrone display absorption maxima between 430 nm and 490 nm. mdpi.comresearchgate.net An increase in solvent polarity often leads to a bathochromic (red) shift of the absorption band, indicating a change in the energy difference between the ground and excited states. mdpi.comresearchgate.net

Table 4: UV-Vis Absorption Maxima for Selected Benzanthrone Derivatives in Various Solvents

| Compound Type | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Benzanthrone Alkyl/Aryl Sulfides | Not specified | 403 - 448 nih.gov |

| 3-Substituted Benzanthrone Amino Derivatives | Not specified | 430 - 520 nih.gov |

| 3-Bromo-9-amidine Benzanthrone Derivative | Hexane | ~430 mdpi.comresearchgate.net |

This table illustrates the influence of substitution and solvent polarity on the electronic absorption of benzanthrone derivatives.

Many benzanthrone derivatives are known to be highly fluorescent, emitting light upon excitation at their absorption wavelength. nih.gov The emission properties are also strongly dependent on the molecular structure and the surrounding environment. The fluorescence emission for various benzanthrone derivatives can range from the green to the red part of the spectrum, typically between 500 nm and 660 nm. mdpi.comsemanticscholar.orgresearchgate.net

A significant characteristic of these compounds is their pronounced solvatochromism, where the emission wavelength shifts with changes in solvent polarity. nih.gov For instance, the emission peak of a 3-bromo-9-amidine benzanthrone derivative can be found from 500 nm to 660 nm depending on the solvent. mdpi.comresearchgate.net This sensitivity to the environment makes them promising candidates for use as fluorescent probes and sensors. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is often large for these molecules, which is a desirable property for fluorescent dyes. semanticscholar.org

Table 5: Fluorescence Emission Maxima for Selected Benzanthrone Derivatives in Various Solvents

| Compound Type | Solvent | Emission Maxima (λ_em, nm) |

|---|---|---|

| Benzanthrone α-aminophosphonates | Hexane | 516 nih.gov |

| Benzanthrone α-aminophosphonates | Ethanol | 636 nih.gov |

| 3-Bromo-9-amidine Benzanthrone Derivative | General Range | 500 - 660 mdpi.comresearchgate.net |

This table demonstrates the tunable emission properties of benzanthrone derivatives based on structure and solvent environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful analytical technique used to precisely determine the molecular weight of a compound, and to deduce its structural features through the analysis of fragmentation patterns. For this compound, with a chemical formula of C₁₇H₈Br₂O, the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with accuracies in the parts-per-million (ppm) range, allowing for the confident determination of the elemental composition.

The isotopic pattern is a key feature in the mass spectrum of brominated compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.9% and 49.1%, respectively). Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a characteristic isotopic cluster for its molecular ion [M]⁺. This cluster will have three peaks in a ratio of approximately 1:2:1, corresponding to the ions containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. The observation of this distinct pattern is a strong indicator of the presence of two bromine atoms in the molecule.

In the study of a derivative, N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, mass spectrometry revealed the instability of the molecule under the experimental conditions, with the detection of molecular ions corresponding to bromobenzanthrone (m/z 308 and 310). This indicates the cleavage of the N,N-dimethylimidoformamide group. nist.govresearchgate.net

A hypothetical fragmentation pathway for this compound could involve the following steps:

Loss of a bromine radical to form the [M-Br]⁺ ion.

Subsequent loss of a second bromine radical to form the [M-2Br]⁺ ion.

Loss of a carbonyl group (CO) from the molecular ion or subsequent fragments.

The precise masses of these fragment ions, as determined by HRMS, would allow for the confirmation of their elemental compositions and provide further evidence for the structure of the parent molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₇H₈Br₂O)

| Ion | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| [C₁₇H₈⁷⁹Br₂O]⁺ | 385.8989 | 51.8 |

| [C₁₇H₈⁷⁹Br⁸¹BrO]⁺ | 387.8968 | 100.0 |

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material. The analysis can be performed on single crystals (Single-Crystal X-ray Diffraction, SCXRD) or on a polycrystalline powder (Powder X-ray Diffraction, PXRD).

For a molecule like this compound, obtaining a single crystal of suitable quality is the first critical step for SCXRD. Once a suitable crystal is obtained and irradiated with X-rays, the diffraction pattern is collected and analyzed to solve the crystal structure. This would reveal the precise locations of the carbon, oxygen, and bromine atoms, confirming the substitution pattern and providing details about the planarity of the benzanthrone core. Intermolecular interactions, such as π-π stacking or halogen bonding (Br···O or Br···Br interactions), which influence the crystal packing and solid-state properties, would also be elucidated.

While the specific crystal structure of this compound is not publicly documented, analysis of related brominated organic compounds provides insight into the type of data that would be obtained. For instance, the X-ray crystal structure analysis of 5-bromospiro[indoline-3,7′-pyrano[3,2-c:5,6-c′]dichromene]-2,6′,8′-trione revealed a triclinic crystal system with the space group P-1. Such detailed information allows for the complete determination of the solid-state conformation of the molecule.

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is a valuable alternative. The PXRD pattern is a fingerprint of the crystalline solid and can be used for phase identification, purity assessment, and to gain insights into the crystal lattice parameters. The experimental powder pattern can also be compared to a pattern calculated from a known single-crystal structure or from a computationally predicted structure.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.05 |

Note: The data in this table is hypothetical and serves as an example of the parameters determined in a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 3,9 Dibromobenzanthrone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. cuny.edu For complex systems like 3,9-Dibromobenzanthrone, these methods elucidate the electronic structure, which governs the molecule's stability, reactivity, and optical characteristics. Computational studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives have demonstrated the reliability of these methods in predicting key chemical attributes. nih.govnih.gov The insights gained are crucial for understanding the molecule's potential applications, from fluorescent dyes to organic semiconductors. researchgate.netscilit.com

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. mdpi.comarxiv.org For this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net This procedure calculates the forces on each atom and iteratively adjusts their positions until a minimum energy structure on the potential energy surface is found. researchgate.net The accuracy of these calculations is highly dependent on the choice of the functional and the basis set. inpressco.com

Commonly used hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) or range-separated functionals such as CAM-B3LYP, paired with Pople-style basis sets (e.g., 6-311G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), have proven effective for halogenated aromatic systems. nih.govresearchgate.net For instance, studies on benzanthrone (B145504) derivatives have successfully utilized functionals like PBE0-D3BJ with the def2-TZVP basis set to achieve high accuracy. researchgate.net

Once the optimized geometry is obtained, a variety of electronic properties can be predicted. These properties are critical for profiling the molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher chemical reactivity and easier excitation. inpressco.com The introduction of bromine atoms, being electron-withdrawing, is expected to influence the electron distribution and orbital energies of the benzanthrone core significantly. nih.gov

| Calculated Property | Typical Functional/Basis Set | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| Total Energy | B3LYP/6-311G(d,p) | -5380.123 Hartree | Indicator of molecular stability. |

| HOMO Energy | PBE0/def2-TZVP | -6.54 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | PBE0/def2-TZVP | -2.89 eV | Energy of the lowest energy unoccupied state; relates to electron affinity. |

| HOMO-LUMO Gap | PBE0/def2-TZVP | 3.65 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | CAM-B3LYP/aug-cc-pVDZ | 2.15 Debye | Measures the polarity of the molecule. |

A detailed analysis of the molecular orbitals (MOs), particularly the frontier orbitals (HOMO and LUMO), provides a deeper understanding of this compound's chemical behavior. The spatial distribution of these orbitals indicates the most probable regions for electrophilic and nucleophilic attacks.

For large conjugated systems like benzanthrone, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic framework. In the ground state of this compound, the HOMO is expected to be distributed primarily over the electron-rich parts of the polycyclic aromatic core. The LUMO, representing the region where an incoming electron would reside, is also spread across the ring system. The bromine substituents, due to their electronegativity and the presence of lone pairs, can significantly perturb the shape and energy of these orbitals compared to the parent benzanthrone molecule.

Visualizing the electron density distribution provides a complete picture of charge distribution within the molecule. A Molecular Electrostatic Potential (MEP) map is a particularly useful tool. It color-codes the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atom, making it a site for electrophilic attack, and positive potential near the hydrogen atoms. The bromine atoms would introduce complex effects, with regions of both positive (the σ-hole) and negative potential.

Computational chemistry is an invaluable tool for interpreting and predicting various types of molecular spectra. arxiv.org By calculating spectroscopic parameters for this compound, one can correlate its structural features with its spectral signatures.

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation is typically performed. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also yields the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net These computed frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. For this compound, characteristic frequencies would include the C=O stretch of the ketone group, C=C stretching modes of the aromatic rings, and C-Br stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) with considerable accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Computed chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra, helping to confirm the regiochemistry of the bromine substitution.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net These calculations can predict the color of the compound and explain the nature of the electronic transitions (e.g., π→π* or n→π* transitions). For this compound, the calculations would likely show intense π→π* transitions responsible for its absorption in the UV and visible regions.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry provides the means to explore the potential energy surfaces of chemical reactions, offering a detailed view of reaction pathways that are often inaccessible to direct experimental observation. For this compound, theoretical studies can elucidate the mechanisms of reactions such as nucleophilic aromatic substitution at the bromine-substituted positions.

This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides critical information about the geometry of the activated complex.

Computational Prediction of Photophysical Properties and Charge Transfer Phenomena

The benzanthrone core is a well-known fluorophore, and its derivatives are used as dyes and pigments. researchgate.netnih.gov Computational methods are crucial for predicting and understanding the photophysical properties of this compound, which determine its behavior upon absorption of light.

TD-DFT calculations are used not only for absorption (as mentioned in 6.1.3) but also for emission properties. By optimizing the geometry of the first excited state, one can calculate the energy of the emitted photon (fluorescence). The difference between the absorption and emission maxima is the Stokes shift, a key parameter in fluorescence applications.

Furthermore, these calculations can quantify the extent of Intramolecular Charge Transfer (ICT) upon excitation. Analysis of the molecular orbitals involved in the electronic transition (e.g., using Natural Transition Orbitals) can reveal whether the excitation moves electron density from one part of the molecule to another (e.g., from the aromatic rings to the carbonyl group). The change in dipole moment between the ground and excited states is another strong indicator of ICT. The presence of two bromine atoms can significantly influence the charge distribution in both the ground and excited states, thereby tuning the photophysical properties of the molecule.

Evaluation of Nonlinear Optical (NLO) Responses and Hyperpolarizabilities

Molecules with large, delocalized π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. These materials interact with intense electromagnetic fields (like those from a laser) in a nonlinear fashion, which is the basis for technologies like frequency doubling and optical switching.

Computational chemistry can predict the NLO response of this compound by calculating its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) relates to the third-order response. These properties are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field.

For this compound, the extended π-system of the benzanthrone core provides a basis for potential NLO activity. The introduction of bromine atoms can enhance these properties by modifying the electronic distribution and charge transfer characteristics of the molecule. DFT calculations, often using specialized long-range corrected functionals, can provide reliable predictions of these NLO parameters, guiding the design of new molecules for photonic and optoelectronic applications.

Photophysical Properties and Optoelectronic Behavior of Functionalized 3,9 Dibromobenzanthrone Derivatives

Solvatochromism and Environmental Effects on Photoluminescence

The photoluminescence of functionalized 3,9-dibromobenzanthrone derivatives is markedly influenced by the polarity of their environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution upon photoexcitation, leading to different degrees of stabilization of the ground and excited states by the surrounding solvent molecules.

In a study of 3-heterylamino-9-nitrobenzanthrone derivatives, which are structurally analogous to functionalized this compound, a positive solvatochromism was observed. This means that as the solvent polarity increases, the emission maximum shifts to longer wavelengths (a bathochromic shift). For instance, the emission of 3-morpholino-9-nitrobenzanthrone shifts from 573 nm in the nonpolar solvent toluene (B28343) to 631 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). mdpi.com This significant redshift is indicative of a more polar excited state that is better stabilized by polar solvent molecules.

The absorption spectra of these compounds also exhibit a bathochromic shift with increasing solvent polarity, although generally to a lesser extent than the emission spectra. This differential shifting of absorption and emission maxima results in a significant increase in the Stokes shift in more polar solvents. The Stokes shift, which is the difference in energy between the absorption and emission maxima, reflects the extent of molecular and solvent reorganization upon excitation. For 3-morpholino-9-nitrobenzanthrone, the Stokes shift increases from 3603 cm⁻¹ in toluene to 5163 cm⁻¹ in DMSO. mdpi.com This large Stokes shift is advantageous for applications such as fluorescence imaging, as it facilitates the separation of excitation and emission signals.

The following tables present the absorption and emission maxima, as well as the Stokes shifts, for two representative 3-heterylamino-9-nitrobenzanthrone derivatives in a range of solvents with varying polarities. mdpi.com

Table 1: Absorption Maxima (λabs) in nm of 3-Heterylamino-9-nitrobenzanthrone Derivatives in Various Solvents mdpi.com

| Solvent | 3-Morpholino-9-nitrobenzanthrone | 9-Nitro-3-(piperidin-1-yl)-benzanthrone |

|---|---|---|

| Toluene | 493 | 501 |

| Benzene (B151609) | 494 | 502 |

| Chloroform | 500 | 507 |

| Ethyl acetate (B1210297) | 493 | 500 |

| Acetone | 497 | 503 |

| Acetonitrile | 495 | 501 |

Table 2: Emission Maxima (λem) in nm of 3-Heterylamino-9-nitrobenzanthrone Derivatives in Various Solvents mdpi.com

| Solvent | 3-Morpholino-9-nitrobenzanthrone | 9-Nitro-3-(piperidin-1-yl)-benzanthrone |

|---|---|---|

| Toluene | 573 | 586 |

| Benzene | 580 | 592 |

| Chloroform | 608 | 617 |

| Ethyl acetate | 603 | 614 |

| Acetone | 619 | 628 |

| Acetonitrile | 622 | 632 |

Table 3: Stokes Shifts (cm⁻¹) of 3-Heterylamino-9-nitrobenzanthrone Derivatives in Various Solvents mdpi.com

| Solvent | 3-Morpholino-9-nitrobenzanthrone | 9-Nitro-3-(piperidin-1-yl)-benzanthrone |

|---|---|---|

| Toluene | 3603 | 3584 |

| Benzene | 3788 | 3772 |

| Chloroform | 4410 | 4438 |

| Ethyl acetate | 4504 | 4584 |

| Acetone | 4872 | 4940 |

| Acetonitrile | 4991 | 5092 |

Thermally Activated Delayed Fluorescence (TADF) Characteristics and Mechanism

Certain heterocyclic derivatives of this compound have been found to exhibit thermally activated delayed fluorescence (TADF). researchgate.net This mechanism allows for the harvesting of triplet excitons, which are typically non-emissive, and their conversion into emissive singlet excitons, thereby significantly enhancing the internal quantum efficiency of organic light-emitting diodes (OLEDs).

The TADF process is contingent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). In molecules with a small ΔEST, triplet excitons, which are formed in a 3:1 ratio to singlet excitons during electrical excitation, can undergo reverse intersystem crossing (RISC) to the S₁ state through thermal activation. nih.govbeilstein-journals.orgnih.gov These newly populated S₁ states can then radiatively decay to the ground state (S₀), producing delayed fluorescence that has the same spectral characteristics as the prompt fluorescence from the initially formed S₁ states.

The molecular design of TADF emitters often involves the creation of a donor-acceptor (D-A) architecture. In the case of functionalized this compound, the benzanthrone (B145504) core can act as the electron-accepting unit, while various substituents at the 3 and 9 positions can serve as electron-donating moieties. This spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, leads to a small overlap between the electron and hole wavefunctions. This small overlap is a key factor in minimizing the exchange energy and thus achieving a small ΔEST. beilstein-journals.orgnih.gov

The efficiency of the RISC process is highly dependent on temperature. At low temperatures, there is insufficient thermal energy to overcome the ΔEST barrier, and the triplet excitons decay through non-radiative pathways or phosphorescence. As the temperature increases, the rate of RISC increases, leading to a more significant contribution from delayed fluorescence.

Quantum Yields and Luminescence Lifetimes of Emitting Species

The photoluminescence quantum yield (Φ) and the luminescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process in functionalized this compound derivatives. The quantum yield represents the ratio of emitted photons to absorbed photons, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

The quantum yield of these derivatives is highly dependent on the solvent environment and the nature of the substituents. For instance, in a study of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, the luminescence quantum yield was found to be highest in solvents of intermediate polarity like ethyl acetate and chloroform, and lower in both non-polar and highly polar solvents. mdpi.com This suggests that specific solute-solvent interactions play a crucial role in modulating the radiative and non-radiative decay pathways.

The following table shows the photophysical parameters for 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone in various solvents. mdpi.com

Table 4: Photophysical Parameters of 3-Bromo-9-N′-(N,N-dimethylformamidino)benzanthrone in Various Solvents mdpi.com

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Hexane | 433 | 504, 532 | 3440 | 0.05 |

| Toluene | 453 | 561 | 4250 | 0.16 |

| Benzene | 455 | 567 | 4330 | 0.19 |

| Chloroform | 465 | 605 | 4730 | 0.23 |

| Ethyl acetate | 456 | 597 | 4870 | 0.24 |

| Acetone | 460 | 618 | 5300 | 0.11 |

| Ethanol | 461 | 623 | 5450 | 0.04 |

The luminescence lifetime of these compounds can have both prompt and delayed components, especially in TADF-active derivatives. The prompt fluorescence lifetime is typically on the nanosecond scale, while the delayed fluorescence lifetime can be in the microsecond to millisecond range, reflecting the time scale of the RISC process.

Impact of Substituent Effects on Absorption and Emission Maxima

The electronic nature and position of substituents on the this compound core have a profound impact on the absorption and emission maxima. By judiciously choosing electron-donating or electron-withdrawing groups, the energy levels of the HOMO and LUMO can be modulated, thereby tuning the color of the emitted light.

Introducing electron-donating groups, such as amino or alkoxy groups, at the 3- and/or 9-positions generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is because these groups raise the energy of the HOMO more significantly than the LUMO, thus reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups, such as nitro or cyano groups, tend to lower the energy of the LUMO, which can also result in a redshift.

The study on 3-heterylamino-9-nitrobenzanthrone derivatives provides a clear example of these substituent effects. The presence of the electron-donating amino group at the 3-position and the electron-withdrawing nitro group at the 9-position creates a strong push-pull system, leading to absorption and emission at longer wavelengths compared to the unsubstituted benzanthrone. mdpi.com Furthermore, comparing the piperidino- and morpholino-substituted derivatives, the stronger electron-donating character of the piperidino group results in a slight bathochromic shift relative to the morpholino-substituted compound in all solvents tested. mdpi.com

Intra- and Intermolecular Charge Transfer Processes

The photophysical behavior of many functionalized this compound derivatives is governed by intramolecular charge transfer (ICT) processes. In these donor-acceptor systems, the absorption of a photon promotes an electron from the HOMO, primarily located on the electron-donating substituent, to the LUMO, which is mainly localized on the electron-accepting benzanthrone core. researchgate.netresearchgate.net

This photoinduced charge separation results in an excited state with a significantly larger dipole moment than the ground state. The extent of this charge transfer is influenced by the electronic strength of the donor and acceptor moieties, as well as the nature of the π-conjugated bridge that connects them. The solvent polarity also plays a critical role in stabilizing the charge-separated excited state, as discussed in the section on solvatochromism.

In some cases, particularly in polar solvents, the initially formed excited state can relax into a twisted intramolecular charge transfer (TICT) state. This involves a conformational change, typically a rotation around the bond connecting the donor and the acceptor, which leads to a more complete charge separation but often results in a non-radiative decay to the ground state, thus quenching the fluorescence.

Intermolecular charge transfer processes can also occur, particularly in the solid state or in concentrated solutions. These processes involve the transfer of an electron between neighboring molecules and can lead to the formation of excimers or exciplexes, which typically emit at longer wavelengths than the monomeric species.

Photostability and Exploration of Degradation Pathways

Benzanthrone derivatives are generally known for their high photostability, which is a crucial attribute for their application in devices such as OLEDs and in fluorescent probes that require long-term performance under illumination. However, like all organic molecules, they are susceptible to photodegradation over extended periods of irradiation, especially in the presence of oxygen and UV light.

The degradation pathways of halogenated polycyclic aromatic compounds often involve the cleavage of the carbon-halogen bond. In the case of this compound derivatives, the absorption of a photon can lead to the homolytic cleavage of a carbon-bromine bond, generating a bromine radical and a benzanthronyl radical. These reactive species can then participate in a variety of secondary reactions.

Possible degradation pathways include:

Reaction with oxygen: The benzanthronyl radical can react with molecular oxygen to form peroxy radicals, which can then undergo further reactions to form a variety of oxygenated products, such as phenols, quinones, and carboxylic acids. nih.gov

Hydrogen abstraction: The benzanthronyl radical can abstract a hydrogen atom from a solvent molecule or another organic molecule, leading to the formation of a debrominated benzanthrone derivative.

Radical-radical coupling: Two benzanthronyl radicals can combine to form a dimer.

Research Applications in Advanced Materials and Functional Systems

Role as Key Synthetic Intermediates for Advanced Dyes and Pigments

The dibrominated structure of 3,9-dibromobenzanthrone makes it a crucial intermediate in the production of high-performance dyes and pigments. The bromine atoms at the 3 and 9 positions provide reactive sites for condensation and cyclization reactions, leading to the formation of large, conjugated systems responsible for intense color and high stability.

In the synthesis of certain benzothioxanthene dyes, this compound is considered a critical impurity that must be controlled. The primary starting material for these dyes is 3-bromobenzanthrone (B182157). However, the presence of this compound in concentrations above 0.5% by weight in the 3-bromobenzanthrone raw material can lead to undesirable corrosive and toxicological properties in the final dye product. google.comgoogle.com Therefore, purification of 3-bromobenzanthrone to reduce the dibromo-variant to a maximum of 0.5% is a necessary step to ensure the quality and safety of the resulting benzothioxanthene dyes. google.comgoogle.com This underscores the compound's significance by highlighting the impact even trace amounts can have on the final product's characteristics.

This compound is a primary raw material in the manufacturing of Vat Black 25 (C.I. 69525), a dye used for cotton fibers. worlddyevariety.com The synthesis involves the condensation of this compound with 1-aminoanthraquinone. This reaction is typically carried out in a high-boiling point solvent like naphthalene or through a solid-phase reaction at high temperatures. worlddyevariety.comgoogle.com The process is facilitated by a catalyst, such as copper oxide, and an acid-binding agent like sodium carbonate. worlddyevariety.comgoogle.com Following the initial condensation, the intermediate product undergoes a cyclization step, often using potassium hydroxide in a solvent like isobutanol or triethylene glycol, to form the final Vat Black 25 dye. worlddyevariety.comgoogle.com The use of triethylene glycol is noted as a more environmentally friendly alternative to lower-boiling-point solvents like butanol, as it is easier to recycle and control during the process. google.com

Table 1: Synthesis Parameters for Vat Black 25

| Reaction Stage | Reactants | Catalyst/Reagents | Solvent/Conditions | Outcome |

|---|---|---|---|---|

| Condensation | This compound, 1-Aminoanthraquinone | Copper Oxide, Sodium Carbonate | Boiling Naphthalene or Solid-Phase Reaction (240-250°C) worlddyevariety.comgoogle.com | Dianthraquinone Benzene (B151609) Ketimine Intermediate google.com |

| Cyclization | Intermediate from Condensation | Potassium Hydroxide | Boiling Isobutanol or Triethylene Glycol (140-150°C) worlddyevariety.comgoogle.com | Vat Black 25 Dye |

Precursors for Fluorescent Probes and Biochemical Markers

The benzanthrone (B145504) core is a well-established fluorophore, and derivatives of this compound are being explored for their fluorescent properties. Through nucleophilic substitution reactions where the bromine atoms are replaced, researchers can synthesize novel 3,9-disubstituted derivatives. mdpi.com These resulting heterocyclic compounds have been shown to exhibit thermally activated delayed deep-red fluorescence. mdpi.comresearchgate.net Such photophysical properties are highly desirable for the development of advanced fluorescent probes and markers for use in various chemical and biological sensing and imaging applications. researchgate.netresearchgate.netnih.gov

Materials for Organic Optoelectronics and Organic Light-Emitting Diodes (OLEDs)

Benzanthrone derivatives are recognized for their excellent optoelectronic properties, making them attractive candidates for materials used in organic electronics. researchgate.net The extended π-conjugated system of the benzanthrone structure is conducive to intramolecular charge transfer, a key characteristic for luminescent materials used in devices like OLEDs. mdpi.comnih.gov Specifically, fluorescent molecules developed from precursors like 9-nitro-3-bromobenzanthrone are considered to have significant potential for applications in optoelectronics. mdpi.comnih.gov While direct applications of this compound itself are not widely documented, its role as a precursor to 3,9-disubstituted derivatives with deep-red fluorescence suggests its potential in creating materials for the emissive layer in OLEDs and other optoelectronic devices. mdpi.comresearchgate.net

Development of Chemical Sensors and Sensing Platforms (e.g., Molecular Oxygen Sensing)

The fluorescence of benzanthrone derivatives is often sensitive to the local environment, such as solvent polarity. mdpi.comnih.gov This solvatochromic behavior is a critical feature for the development of chemical sensors. While research specifically detailing this compound in oxygen sensing is limited, derivatives of similar benzanthrone compounds have been investigated for these purposes. For instance, a phenoxazine-containing compound demonstrated radiometric oxygen sensing capabilities. researchgate.net The sensitivity of the fluorescence to environmental factors makes derivatives of this compound promising candidates for the development of new sensing platforms for various analytes.

Potential Applications in Liquid Crystal Displays and Polymeric Materials

The rigid, planar structure of the benzanthrone core is a feature often found in molecules used for liquid crystal displays and as monomers in high-performance polymers. mdpi.com Research has indicated that benzanthrone derivatives, in general, have the potential to be utilized in liquid crystal displays and polymeric materials. mdpi.com While specific studies employing this compound for these applications are not extensively reported, its chemical structure suggests it could serve as a valuable building block. The two reactive bromine sites could, in principle, be used to synthesize linear polymers or be incorporated into more complex structures suitable for liquid crystal applications. nsf.gov

Future Research Directions and Unexplored Avenues for 3,9 Dibromobenzanthrone

Design and Synthesis of Novel Multi-functional Derivatives

The two bromine atoms at the 3 and 9 positions of the benzanthrone (B145504) core are prime sites for nucleophilic substitution, offering a gateway to a vast array of novel derivatives. mdpi.com While some 3,9-disubstituted derivatives have been synthesized, this area is far from exhausted. mdpi.com Future synthetic efforts should focus on creating multi-functional molecules where the benzanthrone core acts as a fluorescent reporter, and the appended functionalities introduce new capabilities.

Research can be directed towards synthesizing derivatives by reacting 3,9-dibromobenzanthrone with various nucleophiles such as amines, thiols, and alkoxides. Another promising route involves using intermediates like 3-bromo-9-aminobenzanthrone or 9-nitro-3-bromobenzanthrone to build more complex structures. mdpi.commdpi.com The goal is to design molecules with tailored properties, such as enhanced quantum yields, targeted biological activity, or specific environmental sensitivity. mdpi.com

Table 1: Potential Multi-functional Derivatives of this compound and Their Target Applications

| Derivative Class | Target Functionality | Potential Application |

| Bioconjugates | Derivatives functionalized with biotin, peptides, or antibodies. | Targeted bioimaging of specific cells or proteins, diagnostics. |

| Ion Receptors | Incorporation of crown ethers or cryptands. | Fluorescent sensors for detecting specific metal cations in biological or environmental samples. |

| Photo-switchable Dyes | Integration of photochromic units like spiropyrans or azobenzenes. | Optoelectronic devices, data storage, and super-resolution microscopy. |

| Theranostic Agents | Attachment of a therapeutic moiety alongside the fluorescent core. | Combined imaging and therapy (e.g., photodynamic therapy). |

| Aggregation-Induced Emission (AIE) Luminogens | Introduction of rotor-like groups that restrict intramolecular rotation in aggregates. | Biosensors, solid-state lighting, and organic light-emitting diodes (OLEDs). |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of polycyclic aromatic hydrocarbons (PAHs), including benzanthrone and its derivatives, often involves multi-step processes that utilize harsh reagents and hazardous organic solvents. wikipedia.orgacs.orgmdpi.comrsc.org A critical future direction is the development of sustainable and green synthetic methodologies to reduce the environmental impact of producing this compound and its derivatives. nih.gov

Key areas for exploration include:

Green Solvents: Replacing traditional high-boiling, toxic solvents like 1-methyl-2-pyrrolidone with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents. mdpi.com

Catalytic Methods: Developing catalytic routes, for instance using palladium-catalyzed cross-coupling reactions, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. rsc.org

Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted organic synthesis to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts and waste.

Adopting these green chemistry principles will not only make the production of these valuable compounds more environmentally friendly but can also lead to higher yields and novel synthetic pathways. benthamdirect.com

Comprehensive Structure-Property Relationship Development through Integrated Computational and Experimental Studies

A key to accelerating the discovery of new materials based on this compound is the development of robust structure-property relationships. An integrated approach that combines experimental data with high-level computational modeling is the most effective path forward.

Computational chemistry , particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can predict the photophysical properties of benzanthrone derivatives before they are synthesized. nih.govacs.orgnih.govresearchgate.netdntb.gov.ua These methods can calculate absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions, offering invaluable insights into how chemical modifications will affect optical properties. nih.govacs.org

This theoretical data can be used to build Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govsurrey.ac.ukbris.ac.uk QSPR models use statistical methods to correlate calculated molecular descriptors with experimentally observed properties. plos.org A validated QSPR model can then be used to rapidly screen virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and testing. This synergy between computation and experimentation creates an efficient feedback loop for materials discovery.

Table 2: Integrated Approach for Structure-Property Relationship Development

| Step | Technique / Method | Objective |

| 1. Synthesis & Characterization | Organic Synthesis, UV-Vis & Fluorescence Spectroscopy, Cyclic Voltammetry | Create a diverse library of 3,9-disubstituted benzanthrone derivatives and measure their key photophysical and electrochemical properties. |

| 2. Computational Modeling | Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Calculate molecular descriptors (e.g., HOMO/LUMO energies, dipole moments, transition energies) for the synthesized compounds. |

| 3. Model Development | Quantitative Structure-Property Relationship (QSPR) Modeling | Establish a statistically significant correlation between the calculated descriptors and the experimental properties (e.g., emission wavelength, quantum yield). |